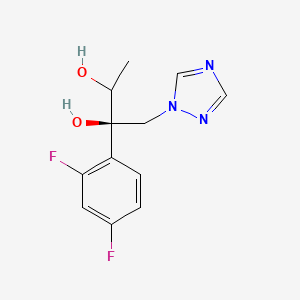
Methyl 2-(1H-indazol-1-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-indazol-1-YL)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazol-1-YL)acetate typically involves the formation of the indazole ring followed by esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the esterification of the resulting indazole with methyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and efficiency. For example, copper(II) acetate can be used as a catalyst in the cyclization step, and the esterification can be carried out in the presence of a base such as potassium carbonate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated indazole derivatives.
Applications De Recherche Scientifique
Methyl 2-(1H-indazol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(1H-indazol-1-YL)acetate can be compared with other indazole derivatives:
Indazole: The parent compound with a wide range of biological activities.
1-Methyl-1H-indazole-4-acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another related compound with distinct chemical properties and applications.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 2-indazol-1-ylacetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3 |
Clé InChI |
GRODDLGIRKFPFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)

![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)

![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)







![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
